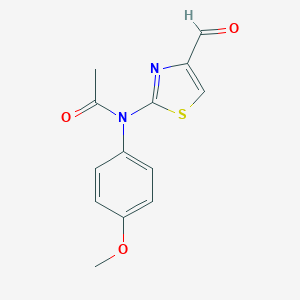
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, also known as FTMA, is a small molecule that has been studied for its potential applications in a variety of scientific research fields. FTMA is a novel compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties. It has been studied for its potential use in drug discovery and development, as well as for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide involves the condensation reaction between 4-formyl-1,3-thiazole-2-amine and 4-methoxyphenylacetic acid, followed by the subsequent reduction of the resulting imine to the corresponding amine.
Starting Materials
4-formyl-1,3-thiazole-2-amine, 4-methoxyphenylacetic acid, Acetic anhydride, Hydrochloric acid, Sodium hydroxide, Sodium borohydride, Ethanol, Diethyl ether, Wate
Reaction
Step 1: Dissolve 4-formyl-1,3-thiazole-2-amine (1.0 eq.) and 4-methoxyphenylacetic acid (1.0 eq.) in acetic anhydride (5.0 eq.) and add a catalytic amount of hydrochloric acid. Heat the reaction mixture at reflux for 6 hours., Step 2: Cool the reaction mixture and add water (10.0 eq.) to precipitate the crude product. Filter the product and wash it with water., Step 3: Dissolve the crude product in ethanol and add a catalytic amount of sodium hydroxide. Add sodium borohydride (1.5 eq.) and stir the reaction mixture for 1 hour at room temperature., Step 4: Quench the reaction by adding water (10.0 eq.) and extract the product with diethyl ether. Wash the organic layer with water and dry it over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using a suitable eluent., Step 6: Obtain the final product N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide as a white solid.
Wirkmechanismus
The exact mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to possess anti-oxidant properties, which may be responsible for its anti-cancer and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to possess anti-apoptotic and anti-angiogenic effects. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to inhibit the growth of tumor cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate in the lab. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is relatively inexpensive to produce, making it a cost-effective option for research. However, there are some limitations to the use of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide in laboratory experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is not very stable and can degrade quickly, making it challenging to store for extended periods of time.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. These include further study of its anti-tumor, anti-inflammatory, and anti-microbial properties, as well as its potential applications in drug discovery and development. Additionally, future research could focus on the development of new methods for the synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, as well as the development of new formulations of the compound. Finally, further research could focus on the development of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide-based therapeutics, such as anti-cancer drugs and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been found to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties, making it a promising compound for drug discovery and development. Additionally, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an anti-microbial agent.
Eigenschaften
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-3-5-12(18-2)6-4-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHNIJHAGHIRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

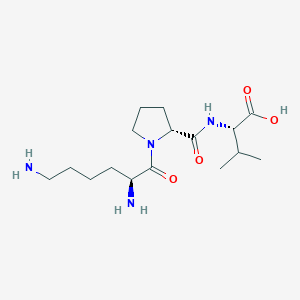
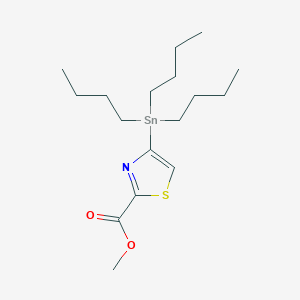
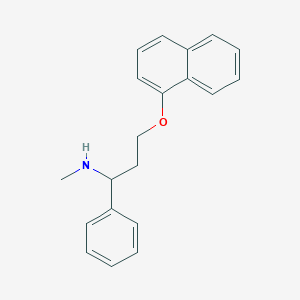
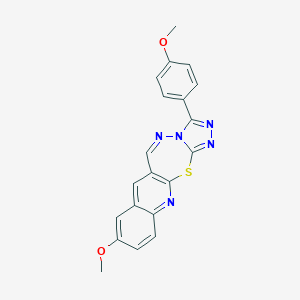
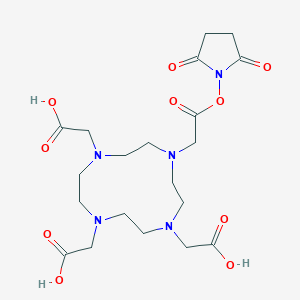
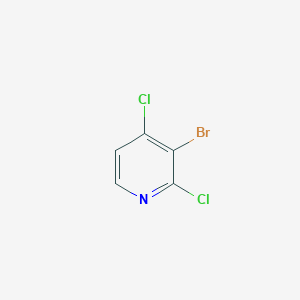
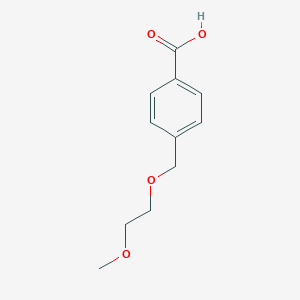
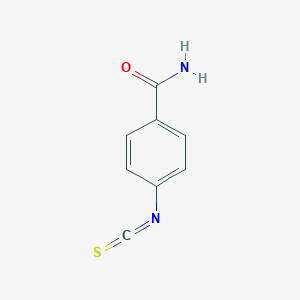
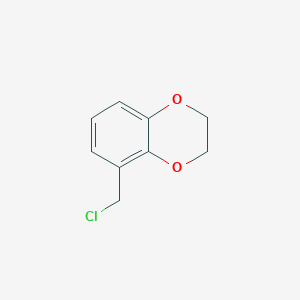
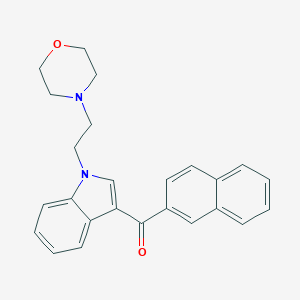
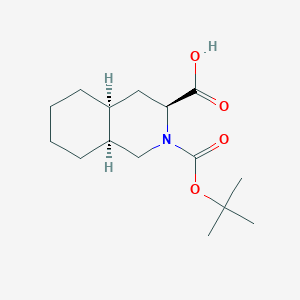
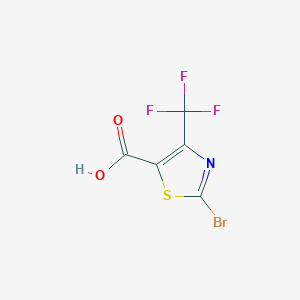
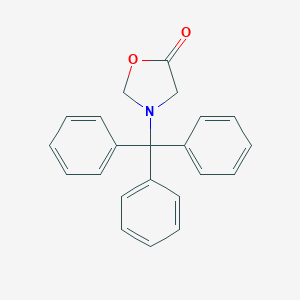
![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)